(R)-唑吡克隆

描述

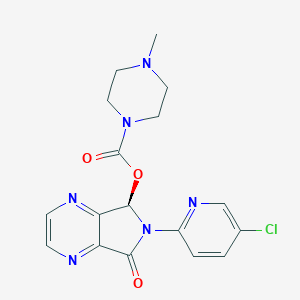

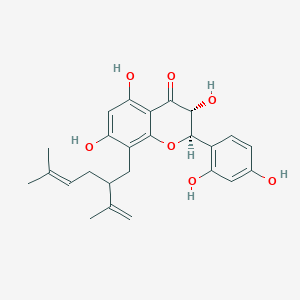

(R)-Zopiclone is a non-benzodiazepine hypnotic drug that is used for the treatment of insomnia. It is a chiral molecule that is used in the treatment of sleep disorders. The drug has a unique mechanism of action that makes it different from other hypnotic drugs.

科学研究应用

代谢和酶促活性

(R)-唑吡克隆在肝脏中代谢,细胞色素 P-450 3A4 和 2C8 在其代谢过程中发挥重要作用。这种代谢涉及 N-去甲基-唑吡克隆和 N-氧化-唑吡克隆的形成 (Becquemont et al., 1999)。

与 γ-氨基丁酸 A 型受体的相互作用

(R)-唑吡克隆与神经元 γ-氨基丁酸 A 型受体相互作用,表现出与经典苯二氮卓类不同的结合位点。这种相互作用涉及受体寡聚体中的特定残基,并受受体不同亚基的影响 (Davies et al., 2000)。

心理药理学特征

药理研究表明,(R)-唑吡克隆表现出苯二氮卓类药物的几种特征,例如抗惊厥、松弛肌肉、抗攻击和镇静催眠特性。它以类似于苯二氮卓类药物的方式改变睡眠-觉醒模式,但安全性高,作用时间短 (Julou et al., 1982)。

抗焦虑和镇静作用

对 (R)-唑吡克隆的对映异构体和代谢产物的研究揭示了其镇静和抗焦虑作用。例如,(S)-去甲基唑吡克隆表现出抗焦虑作用,而没有明显的中央神经系统抑制,表明其在治疗焦虑症中具有潜在的临床应用价值 (Carlson et al., 2001)。

生物转化和对映选择性分析

可以使用毛细管电泳和分散液-液微萃取对 (R)-唑吡克隆及其代谢产物进行对映选择性分析。该方法已应用于使用真菌研究 (R)-唑吡克隆的生物转化,有助于了解其药理特性 (Albuquerque et al., 2015)。

作用机制

Target of Action

The primary target of ®-Zopiclone is the GABA-A receptor in the central nervous system . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

®-Zopiclone enhances the normal transmission of GABA by binding to a specific site on the GABA-A receptor . This binding increases the efficiency of GABA, leading to hyperpolarization of the neuron and resulting in inhibitory effects on the central nervous system . This action results in sedative, anxiolytic, muscle relaxant, and anticonvulsant properties .

Biochemical Pathways

The action of ®-Zopiclone primarily affects the GABAergic pathway . By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization and decreased neuron excitability . This results in the calming effects seen with ®-Zopiclone.

Pharmacokinetics

The pharmacokinetics of ®-Zopiclone involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed from the gastrointestinal tract . It is widely distributed in body tissues and crosses the blood-brain barrier . ®-Zopiclone is extensively metabolized in the liver, primarily by the cytochrome P450 system, and the metabolites are excreted in the urine .

Result of Action

The molecular and cellular effects of ®-Zopiclone’s action result in decreased neuron excitability, leading to sedative and anxiolytic effects . This can help individuals with insomnia to fall asleep faster, reduce the number of awakenings during the night, and increase total sleep time .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Zopiclone. Factors such as the individual’s age, liver function, and concurrent medications can affect the metabolism and clearance of the drug . Furthermore, lifestyle factors such as alcohol consumption can potentiate the effects of ®-Zopiclone and may lead to increased sedation .

属性

IUPAC Name |

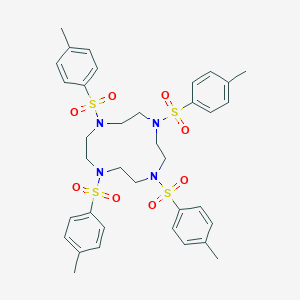

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160758 | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138680-08-7 | |

| Record name | Zopiclone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOPICLONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)